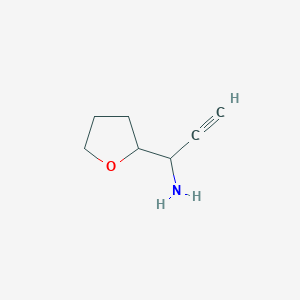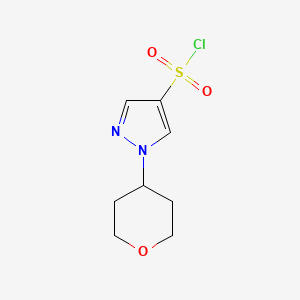![molecular formula C13H8ClN3O4S B1426993 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1245649-52-8](/img/structure/B1426993.png)
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Vue d'ensemble
Description
“4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a 6,5-fused aromatic heterocyclic compound . It has a molecular weight of 337.73 and a molecular formula of C13H8ClN3O4S .
Synthesis Analysis
The synthesis of such compounds often involves the use of perhalogenated pyridine as a scaffold due to its high reactivity towards nucleophilic attack . The electron-deficient nature of perhalogenated pyridine allows all halogen atoms to be displaced by nucleophiles, enabling the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C13H8ClN3O4S . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available literature.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 337.73 and a molecular formula of C13H8ClN3O4S . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., could not be found in the available literature.Applications De Recherche Scientifique
Synthesis and Structural Studies
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serves as a foundational compound in the synthesis of various derivatives, showcasing its role in medicinal and organic chemistry. Research highlights its utility in generating structures like 4-O- and C-substituted-7-azaindoles through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, its crystal structure has been studied, revealing important aspects like π–π interactions, which are crucial for understanding its reactivity and potential applications (Selig et al., 2009).
Ring Synthesis and Protocols
A significant application of this compound is found in ring-opening/ring-closing protocols. It has facilitated access to N-fused pyrroles, which are compounds of synthetic and biological interest. These protocols involve a tandem 1,6-H shift and 6π-electrocyclization, demonstrating the compound’s role in creating complex organic structures (Bianchi et al., 2014).
Novel Reaction Pathways
Research has also uncovered unique reaction pathways involving this compound. For example, an abnormal Barton–Zard reaction leading to the pyrrolo[2,3-b]indole ring system highlights the unexpected chemical behavior and potential for novel synthesis pathways (Pelkey et al., 1996).
Catalytic Applications
The compound's derivatives have been used in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This demonstrates its importance in catalysis, particularly in the synthesis of aryl and alkenyl derivatives, which are key in developing pharmaceuticals and materials science (Suresh et al., 2013).
Electrophilic Substitution Reactions
The versatility of this compound extends to its behavior in electrophilic substitution reactions. It undergoes various such reactions, which are crucial for creating a wide array of derivatives with potential biological activities (Herbert & Wibberley, 1969).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c14-12-10-6-7-16(13(10)15-8-11(12)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNRYINHXTYMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245649-52-8 | |
| Record name | 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)


![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
